(2-Methoxynaphthalen-1-YL)methanethiol
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Overview
Description
(2-Methoxynaphthalen-1-YL)methanethiol is an organic compound that features a naphthalene ring substituted with a methoxy group at the second position and a methanethiol group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxynaphthalen-1-YL)methanethiol typically involves the reaction of 2-methoxynaphthalene with a suitable thiolating agent. One common method involves the use of thiourea followed by hydrolysis to introduce the thiol group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxynaphthalen-1-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene compounds.
Scientific Research Applications
(2-Methoxynaphthalen-1-YL)methanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Methoxynaphthalen-1-YL)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Similar structure but lacks the thiol group.
2-Naphthalenethiol: Similar structure but lacks the methoxy group.
2-Methoxynaphthalene-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(2-Methoxynaphthalen-1-YL)methanethiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12OS |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)methanethiol |
InChI |
InChI=1S/C12H12OS/c1-13-12-7-6-9-4-2-3-5-10(9)11(12)8-14/h2-7,14H,8H2,1H3 |
InChI Key |
VKNVYZHHSFZLHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CS |
Origin of Product |
United States |
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